Cas no 122-09-8 (phentermine)

phentermine 化学的及び物理的性質
名前と識別子
-
- phentermine
- 2-methyl-1-phenylpropan-2-amine
- Phentermine solution
- α,α-Dimethylphenethylamine solution
- 1,1-dimethyl-2-phenylethyl amine
- 1-phenyl-2-amino-2-methylpropane
- Adipex-P
- Duromine
- Fastin
- Ionamin
- Lipopill
- Lonamin
- Mirapront
- Omnibex
- α,α-Dimethylphenethylamine 10 ng
- 2-amino-2-methyl-1-phenylpropane
- 2-phenyl-tert-butylamine
- Linyl
- Wilpo
- Inoamin
- mg18570
- MG 18370
- 1,1-dimethyl-2-phenylethylamine
-
- MDL: MFCD00059195
- インチ: 1S/C10H15N/c1-10(2,11)8-9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3
- InChIKey: DHHVAGZRUROJKS-UHFFFAOYSA-N
- SMILES: CC(CC1=CC=CC=C1)(C)N
計算された属性
- 精确分子量: 149.12000
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 112
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 何もない
- Surface Charge: 0
- 互变异构体数量: 何もない
じっけんとくせい
- 密度みつど: 0,93 g/cm3
- ゆうかいてん: 143°C (estimate)
- Boiling Point: bp750 205°; bp21 100°
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - Refractive Index: 1.5090 (estimate)
- PSA: 26.02000
- LogP: 2.66670
- 濃度: 1.0 mg/mL in methanol
phentermine Security Information
-
Symbol:
- Signal Word:Danger
- 危害声明: H225-H301 + H311 + H331-H370
- Warning Statement: P210-P260-P280-P301+P310-P311
- 危険物輸送番号:UN 1851
- WGKドイツ:1
- 危険カテゴリコード: 11-23/24/25-39/23/24/25
- セキュリティの説明: S26; S36/37/39; S36/37; S24/25; S23
-
危険物標識:
- 安全术语:6.1(b)
- Packing Group:III
- 包装グループ:III
- HazardClass:6.1(b)
- 储存条件:2-8°C
- Risk Phrases:R20/21/22; R36/37/38; R40
phentermine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P-023-1ML |
phentermine |
122-09-8 | 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
273.41 | 2021-05-13 |
phentermine 関連文献
-
Shiru Wang,Hyatt C. Green,Maxwell L. Wilder,Qian Du,Brittany L. Kmush,Mary B. Collins,David A. Larsen,Teng Zeng Environ. Sci.: Processes Impacts 2020 22 2147
-
Jisu Hur,Wonwoong Lee,Beom Hee Kim,Hyun Ji Kim,Do Hee Lee,Ji Hyun Lee,Yong Moon Lee,Han Bin Oh,Jongki Hong Anal. Methods 2019 11 5260
-
Mariana Luna Barros,Michael G. Cushion,Andrew D. Schwarz,Zo? R. Turner,Philip Mountford Dalton Trans. 2019 48 4124
-
Dhananjayan Vasu,Angel L. Fuentes de Arriba,Jamie A. Leitch,Antoine de Gombert,Darren J. Dixon Chem. Sci. 2019 10 3401
-
Punit Kumar,Kashyap Kumar Dubey RSC Adv. 2015 5 86954
-
A. Popovic,T. McBriar,P. He,A. Beavis Anal. Methods 2017 9 3380
-
Matthew D. Jones,Lauren Brady,Paul McKeown,Antoine Buchard,Pascal M. Sch?fer,Lynne H. Thomas,Mary F. Mahon,Timothy J. Woodman,John P. Lowe Chem. Sci. 2015 6 5034
-
8. Recent advancements in pharmacological strategies to modulate energy balance for combating obesityBenudhara Pati,Satyabrata Sendh,Bijayashree Sahu,Sunil Pani,Nivedita Jena,Naresh Chandra Bal RSC Med. Chem. 2023 14 1429
-
Jisu Hur,Wonwoong Lee,Beom Hee Kim,Hyun Ji Kim,Do Hee Lee,Ji Hyun Lee,Yong Moon Lee,Han Bin Oh,Jongki Hong Anal. Methods 2019 11 5260
-
10. Analyzing a broader spectrum of endocrine active organic contaminants in sewage sludge with high resolution LC-QTOF-MS suspect screening and QSAR toxicity predictionGabrielle P. Black,Tarun Anumol,Thomas?M. Young Environ. Sci.: Processes Impacts 2019 21 1099
phentermineに関する追加情報
Recent Advances in Phentermine (122-09-8) Research: A Comprehensive Review
Phentermine (CAS: 122-09-8), a well-known sympathomimetic amine, has long been utilized as an appetite suppressant in the management of obesity. Recent studies have expanded our understanding of its pharmacological mechanisms, clinical efficacy, and potential applications beyond weight management. This research briefing synthesizes the latest findings on phentermine, focusing on its molecular interactions, therapeutic outcomes, and emerging trends in its use.
One of the most significant advancements in phentermine research involves its role in modulating neurotransmitter systems. Recent in vitro and in vivo studies have elucidated its effects on dopamine, norepinephrine, and serotonin release, providing a more nuanced understanding of its anorectic properties. These findings are particularly relevant given the growing interest in combination therapies, such as phentermine-topiramate, which have shown enhanced efficacy in clinical trials.
Another critical area of investigation centers on the pharmacokinetics and safety profile of phentermine. New data from longitudinal studies have reinforced its short-term safety when used as directed, while also highlighting the need for careful monitoring in patients with cardiovascular risk factors. Researchers have also explored novel delivery systems, including extended-release formulations, to optimize its therapeutic window and minimize adverse effects.
Beyond its traditional use in obesity management, recent preclinical studies have investigated phentermine's potential neuroprotective effects. Preliminary findings suggest that it may influence pathways involved in neuroinflammation and synaptic plasticity, opening new avenues for research in neurodegenerative disorders. However, these observations require further validation in clinical settings.
The chemical properties of phentermine (122-09-8) continue to be a subject of analytical research. Advanced spectroscopic techniques have been employed to characterize its polymorphic forms, which has implications for drug formulation and bioavailability. Additionally, quality control measures for phentermine-containing products have been refined, ensuring consistency in manufacturing processes.
In conclusion, recent research on phentermine (122-09-8) demonstrates its evolving role in pharmacotherapy. While it remains a cornerstone in obesity treatment, emerging data suggest broader therapeutic potential. Future studies should focus on long-term outcomes, personalized dosing strategies, and exploration of novel indications to fully realize this compound's clinical value.
122-09-8 (phentermine) Related Products
- 27067-03-4((1-Benzylcyclopropyl)amine hydrochloride)
- 92146-66-2(1-(3-methylphenyl)methylcyclopropan-1-amine)
- 2229215-32-9(1-(4-bromo-2-methylphenyl)-2,2-difluorocyclopropan-1-amine)
- 1001755-12-9(1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid)
- 886911-55-3(3-(ethylsulfanyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide)
- 518048-05-0(Raltegravir)
- 2138349-32-1(5-amino-1-(3-hydroxy-2,2-dimethylpropyl)-4-methyl-1,2-dihydropyridin-2-one)
- 919843-55-3(N-1-(4-fluorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)
- 85333-26-2(4-(Benzyloxy)pyridin-2-amine)
- 892773-81-8(1-(3-fluorophenyl)-4-3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)




